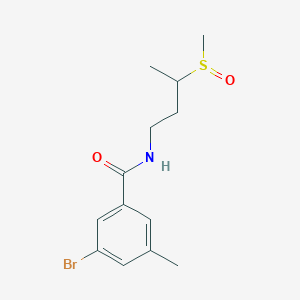![molecular formula C10H11F3N2O2 B6644339 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea](/img/structure/B6644339.png)
1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea, also known as TFU, is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. TFU is a derivative of phenylurea and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea involves the inhibition of thymidylate synthase, an enzyme that is essential for DNA synthesis. By inhibiting thymidylate synthase, 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea prevents the formation of new DNA strands, leading to cell death. 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea also disrupts the cell cycle, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea has been shown to have a range of biochemical and physiological effects. Research has shown that 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea can induce oxidative stress, leading to the production of reactive oxygen species (ROS) and the activation of stress response pathways. 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea is also relatively non-toxic, making it suitable for use in cell culture and animal studies. However, 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea has some limitations, including its poor solubility in aqueous solutions and its potential to cause DNA damage at high concentrations.
Orientations Futures
There are several future directions for research on 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea. One area of interest is the development of new formulations of 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea that improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea. Additionally, research is needed to better understand the mechanism of action of 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea and its potential for use in combination with other cancer treatments. Finally, studies are needed to evaluate the toxicity of 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea in animal models and to determine its potential for use in clinical trials.
Méthodes De Synthèse
1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea can be synthesized through a multistep process involving the reaction of 4-(Hydroxymethyl)benzonitrile with 2,2,2-trifluoroethyl isocyanate. The resulting product is then treated with potassium carbonate to yield 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea. The synthesis of 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea has been optimized to increase yield and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea has been studied extensively for its potential use in cancer treatment. Research has shown that 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea can inhibit the growth of cancer cells by inducing apoptosis and blocking cell division. 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea has been shown to be effective against a range of cancer types, including breast, lung, and colon cancer. Furthermore, 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
1-[4-(hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)6-14-9(17)15-8-3-1-7(5-16)2-4-8/h1-4,16H,5-6H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIYUFPMIQGAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)NC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(3-hydroxy-4-iodobenzoyl)-methylamino]acetate](/img/structure/B6644265.png)

![N-[[1-(hydroxymethyl)cyclopentyl]methyl]pyridazine-4-carboxamide](/img/structure/B6644285.png)
![3-[(3,5-Dichlorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644290.png)
![3-[(5-cyanopyrazin-2-yl)-methylamino]-N,2-dimethylpropanamide](/img/structure/B6644296.png)

![1-[(4-Bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6644317.png)
![2-[1-(4-Bromo-3-fluorophenyl)triazol-4-yl]propan-2-ol](/img/structure/B6644323.png)



![N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide](/img/structure/B6644350.png)

![N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B6644364.png)